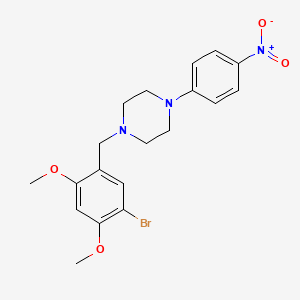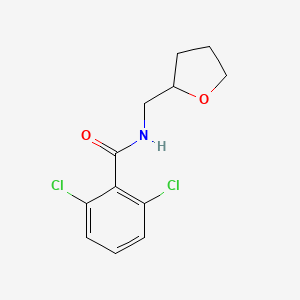
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
作用機序
The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine involves the inhibition of various cellular processes. In cancer cells, this compound inhibits the activity of the protein kinase B (Akt) pathway, which is involved in cell growth and survival. Inflammation is reduced by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurological disorders, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In inflammation, this compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-κB (NF-κB). In neurological disorders, this compound has been shown to increase the expression of BDNF, which promotes neuronal survival and growth.
実験室実験の利点と制限
One of the advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine in lab experiments is its ability to inhibit various cellular processes, making it a promising compound for therapeutic applications. However, one limitation is that the compound may have off-target effects, which could lead to unwanted side effects.
将来の方向性
There are several future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including its effects on specific cellular pathways. Additionally, research could focus on developing more potent analogs of this compound with fewer off-target effects.
In conclusion, this compound has shown promise in various scientific research applications, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of various cellular processes, and it has been found to have various biochemical and physiological effects. While it has advantages for lab experiments, there are also limitations to consider. Future research could focus on its potential as a therapeutic agent and developing more potent analogs with fewer off-target effects.
合成法
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with 4-nitroaniline in the presence of piperazine. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through purification by recrystallization or column chromatography.
科学的研究の応用
1-(5-bromo-2,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine has shown potential in various scientific research applications. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O4/c1-26-18-12-19(27-2)17(20)11-14(18)13-21-7-9-22(10-8-21)15-3-5-16(6-4-15)23(24)25/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLALFYWUCNQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chlorophenyl)-2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5146781.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5146785.png)


![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)vinyl]benzo[f]quinoline](/img/structure/B5146812.png)

![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5146825.png)
![4-acetyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]benzamide](/img/structure/B5146837.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5146846.png)
![2-(3,4-dimethoxybenzyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146848.png)
![N-[3-(benzoylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5146862.png)
